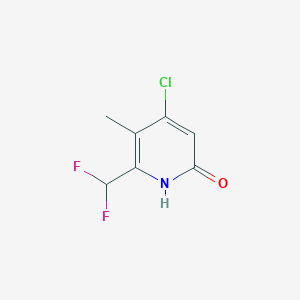
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring substituted with chlorine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the palladium-catalyzed difluoromethylation of heteroaryl chlorides. For example, ethyl 4,6-dichloronicotinate can be reacted with a difluoromethylating agent in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The difluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, difluoromethylating agents, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate: This compound has similar structural features but contains a chromene ring instead of a pyridine ring.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds contain a trifluoromethyl group and have applications in antitumor activity.
Uniqueness
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one is unique due to the presence of both chlorine and difluoromethyl groups on the pyridine ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H6ClF2NO |
|---|---|
Molecular Weight |
193.58 g/mol |
IUPAC Name |
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClF2NO/c1-3-4(8)2-5(12)11-6(3)7(9)10/h2,7H,1H3,(H,11,12) |
InChI Key |
DXTWSMPXDSOUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C=C1Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















